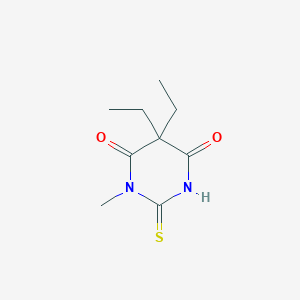
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as Alloxodin or Alloxan-5-ethyl-5-methylhydantoin and has the molecular formula C8H10N2O2S.
Mechanism of Action
The mechanism of action of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is known to cause damage to pancreatic beta cells, leading to the induction of diabetes in animal models. It has also been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the electron transport chain in mitochondria.
Biochemical and Physiological Effects:
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been shown to induce diabetes in animal models by causing damage to pancreatic beta cells. It has also been shown to inhibit the growth of cancer cells and has been investigated for its potential use as an antitumor agent. In addition, it has been used as a herbicide to control weed growth in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to induce diabetes in animal models. This makes it a valuable tool for studying the pathogenesis of diabetes and testing potential treatments. It has also been investigated for its potential use as an antitumor agent, making it a valuable tool for cancer research. However, one limitation of using this compound is its toxicity. It can cause damage to pancreatic beta cells and has been shown to be toxic to various cell types.
Future Directions
There are several future directions for the research of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the investigation of its potential use as an antitumor agent. Further studies could be conducted to determine the mechanism of action and to test its efficacy in animal models. Another potential direction is the development of safer and more effective herbicides for agricultural use. Research could be conducted to develop herbicides based on the structure of 5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione that are less toxic and more selective in their action. Additionally, further studies could be conducted to determine the long-term effects of this compound on human health.
Scientific Research Applications
5,5-diethyl-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been used as a tool to induce diabetes in animal models for research purposes. It has also been investigated for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it has been used as a herbicide to control weed growth. In materials science, it has been used as a precursor for the synthesis of various materials such as metal complexes and polymers.
properties
IUPAC Name |
5,5-diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRZXJIANCRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N(C1=O)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364137 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
CAS RN |
3362-19-4 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748803.png)
![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)
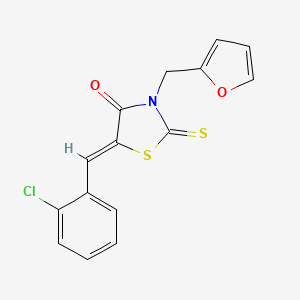
![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)
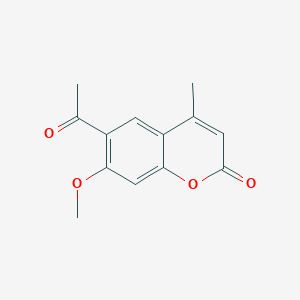
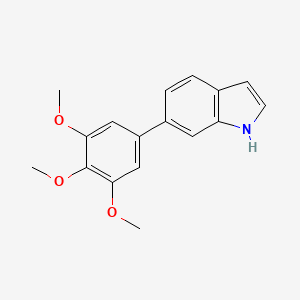
![1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3748853.png)

![1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3748865.png)
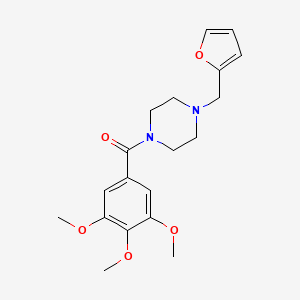
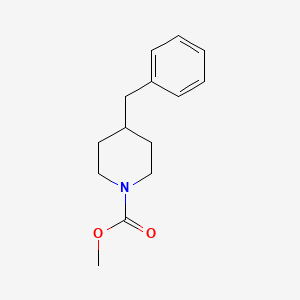
![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)
methanol](/img/structure/B3748913.png)